2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-8-9(7-16-19-8)6-15-13(17)11-5-10(18-2)3-4-12(11)14/h3-5,7H,6H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFVDNQJMSZMDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=C(C=CC(=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol and a suitable base.
Isoxazole Formation: The isoxazole ring is synthesized through a cycloaddition reaction involving an appropriate nitrile oxide and an alkyne or alkene.
Amidation: The final step involves the formation of the benzamide linkage through a reaction between the brominated methoxybenzene derivative and an amine or amide source
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the isoxazole ring can undergo reduction under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aniline derivative, while oxidation of the methoxy group can produce a benzoic acid derivative .
Scientific Research Applications
2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
DNA Intercalation: Interacting with DNA to affect gene expression and cellular functions
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional features of 2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can be contextualized by comparing it to related benzamide derivatives. Below is a detailed analysis of key analogs:
Structural Features and Substituent Variations
N-[2-[(4-Nitrophenyl)Amino]Ethyl]-2-[[(5-Methyl-1,2,4-Oxadiazol-3-yl)Methyl]Thio]-Benzamide (, Compound 1) Substituents: A nitro group on the phenyl ring and a thioether-linked 1,2,4-oxadiazole heterocycle. The thioether linkage may enhance flexibility but reduce metabolic stability relative to the direct methylene linkage in the target compound’s isoxazole group.
N-[2-[(2-Cyano-3-Fluorophenyl)Amino]Ethyl]-2-[[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]Thio]-Benzamide (, Compound 2) Substituents: Cyano and fluorine atoms on the phenyl ring, with a 1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole ring may exhibit different π-stacking behavior compared to the 1,2-oxazole group.
N-(5-Bromo-4-Phenyl-Thiazol-2-yl)-3,5-Dichloro-2-Hydroxy-Benzamide ()
- Substituents : Bromine on a thiazole ring, with dichloro and hydroxy groups on the benzamide core.
- Comparison : The bromine here is on a thiazole ring rather than the benzamide ring, altering electronic distribution. The hydroxy group may increase solubility but reduce membrane permeability compared to the methoxy group.
Pharmacological Implications
- Heterocycle Impact: Isoxazole (target compound) vs. oxadiazole (, Compounds 1–2) vs. Thiazoles may confer stronger metal-binding properties, relevant for enzyme inhibition .
- Substituent Effects: Bromine at the 2-position (target compound) vs. nitro or cyano groups (): Bromine’s moderate electron-withdrawing effect balances lipophilicity and reactivity, whereas nitro groups may predispose compounds to reductive metabolism. Methoxy (target) vs. hydroxy (): Methoxy enhances lipophilicity, favoring blood-brain barrier penetration, while hydroxy groups improve solubility but may increase susceptibility to glucuronidation.
Data Table: Structural and Functional Comparison
Q & A
What are the optimal synthetic routes and reaction conditions for preparing 2-bromo-5-methoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide?
Basic Research Question
The synthesis typically involves coupling reactions between 2-bromo-5-methoxybenzoic acid derivatives and 5-methyl-1,2-oxazol-4-ylmethylamine. Key steps include:
- Amide bond formation : Use coupling agents like HATU or EDCI with triethylamine as a base in anhydrous dichloromethane (DCM) under nitrogen atmosphere to minimize hydrolysis .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction efficiency, especially for intermediates like 2-bromo-5-methoxybenzoyl chloride .
- Temperature control : Maintain 0–5°C during acyl chloride formation to prevent side reactions .
How can researchers characterize the purity and structural integrity of this compound?
Basic Research Question
Methodological approaches include:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
- NMR spectroscopy : Analyze H and C spectra for diagnostic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons from the oxazole ring at δ 7.2–8.1 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 365.05) .
What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Conflicting data may arise from tautomerism or intermolecular interactions. Solutions include:
- X-ray crystallography : Resolve ambiguity by determining the crystal structure, as demonstrated for analogous benzoxazole derivatives with hydrogen-bonded dimers (N–H⋯N/O interactions) .
- Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers in the oxazole ring) by analyzing peak splitting at different temperatures .
- DFT calculations : Compare experimental H NMR shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G** basis set) .
How can computational methods guide the design of derivatives with enhanced biological activity?
Advanced Research Question
Integrate computational and experimental workflows:
- Molecular docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) using AutoDock Vina to prioritize compounds with high binding affinity .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing bromine) with activity using descriptors like logP and HOMO-LUMO gaps .
- ADMET prediction : Use SwissADME to assess pharmacokinetic properties (e.g., bioavailability, CYP450 inhibition) .
What experimental approaches are used to analyze the reaction mechanism of palladium-catalyzed coupling reactions involving this compound?
Advanced Research Question
Mechanistic studies require:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .
- In-situ monitoring : Employ Raman spectroscopy or LC-MS to detect intermediates like Pd(0) complexes .
- Control experiments : Test for homocoupling byproducts (e.g., using radical scavengers like TEMPO) to rule out radical pathways .
How can researchers validate the biological activity of this compound in vitro?
Advanced Research Question
Standard assays include:
- Enzyme inhibition : Measure IC values against target enzymes (e.g., COX-2 or HDACs) using fluorometric or colorimetric substrates .
- Cell viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Binding affinity studies : Perform surface plasmon resonance (SPR) to quantify interactions with proteins like serum albumin .
What are the best practices for optimizing reaction yields in multi-step syntheses of this compound?
Advanced Research Question
Key considerations:
- Protecting groups : Temporarily block reactive sites (e.g., methoxy or oxazole NH) with tert-butoxycarbonyl (Boc) to prevent side reactions .
- Catalyst loading : Optimize Pd(PPh) concentrations (0.5–2 mol%) in Suzuki-Miyaura couplings to balance cost and efficiency .
- Workup protocols : Use aqueous extraction (e.g., 10% NaHCO) to remove unreacted acid chlorides and stabilize intermediates .
How can researchers address solubility challenges during biological testing?
Advanced Research Question
Strategies include:
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability in cell culture media .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) to enhance aqueous solubility .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
